molecular formula C30H35N3 B12477752 3-(3-{4-[bis(4-methylphenyl)methyl]piperazin-1-yl}propyl)-1H-indole

3-(3-{4-[bis(4-methylphenyl)methyl]piperazin-1-yl}propyl)-1H-indole

Cat. No.: B12477752
M. Wt: 437.6 g/mol
InChI Key: QUHLUNRWOCMCTE-UHFFFAOYSA-N
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Description

3-(3-{4-[bis(4-methylphenyl)methyl]piperazin-1-yl}propyl)-1H-indole is a complex organic compound that features a piperazine ring, an indole moiety, and bis(4-methylphenyl)methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-{4-[bis(4-methylphenyl)methyl]piperazin-1-yl}propyl)-1H-indole typically involves multiple steps. One common approach is the Mannich reaction, where a piperazine derivative is reacted with formaldehyde and a secondary amine to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(3-{4-[bis(4-methylphenyl)methyl]piperazin-1-yl}propyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3-(3-{4-[bis(4-methylphenyl)methyl]piperazin-1-yl}propyl)-1H-indole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications, including as an anticancer or antimicrobial agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-{4-[bis(4-methylphenyl)methyl]piperazin-1-yl}propyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and indole-based molecules. Examples are:

Uniqueness

What sets 3-(3-{4-[bis(4-methylphenyl)methyl]piperazin-1-yl}propyl)-1H-indole apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C30H35N3

Molecular Weight

437.6 g/mol

IUPAC Name

3-[3-[4-[bis(4-methylphenyl)methyl]piperazin-1-yl]propyl]-1H-indole

InChI

InChI=1S/C30H35N3/c1-23-9-13-25(14-10-23)30(26-15-11-24(2)12-16-26)33-20-18-32(19-21-33)17-5-6-27-22-31-29-8-4-3-7-28(27)29/h3-4,7-16,22,30-31H,5-6,17-21H2,1-2H3

InChI Key

QUHLUNRWOCMCTE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)N3CCN(CC3)CCCC4=CNC5=CC=CC=C54

Origin of Product

United States

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